molecular formula C21H20ClOP B072237 Acetonyltriphenylphosphonium chloride CAS No. 1235-21-8

Acetonyltriphenylphosphonium chloride

Cat. No. B072237
CAS RN: 1235-21-8
M. Wt: 354.8 g/mol
InChI Key: XAMZZEBAJZJERT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04356187

Procedure details

A solution of 55 g of triphenylphosphine, 15.5 ml of chloroacetone and 165 ml of chloroform was refluxed for 45 minutes and after cooling to 20° C., the mixture was poured into 1.65 liters of ether. The mixture was vacuum filtered and the recovered product was washed with ether and dried under reduced pressure to obtain 26.9 g of acetonyltriphenylphosphonium chloride. The said product was added to 270 ml of aqueous 10% sodium carbonate solution and the mixture was stirred for 16 hours and was vacuum filtered. The product was washed with water and dried under reduced pressure to obtain 20.3 g of raw product which was crystallized from 50% aqueous methanol to obtain 16 g of acetonylidene triphenylphosphorane melting at 207°-208° C.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step One
Name
Quantity
1.65 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:20][CH2:21][C:22](=[O:24])[CH3:23].C(Cl)(Cl)Cl>CCOCC>[Cl-:20].[CH2:21]([P+:7]([C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)[C:22]([CH3:23])=[O:24] |f:4.5|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
15.5 mL
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
165 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.65 L
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the recovered product was washed with ether
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C(C(=O)C)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 26.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.